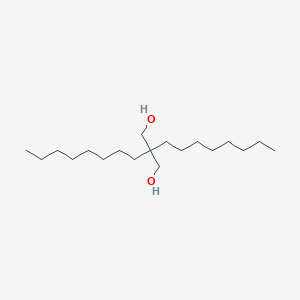

2,2-Dioctylpropane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dioctylpropane-1,3-diol is a chemical compound with the molecular formula C19H40O2 . It has a molecular weight of 300.5 g/mol . The IUPAC name for this compound is 2,2-dioctylpropane-1,3-diol .

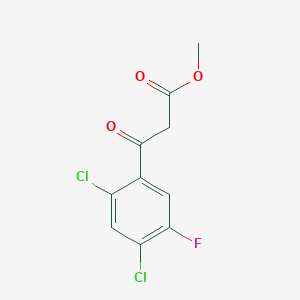

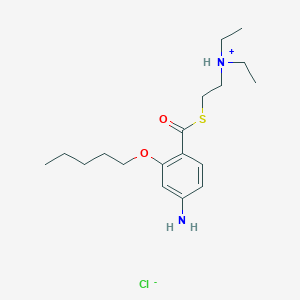

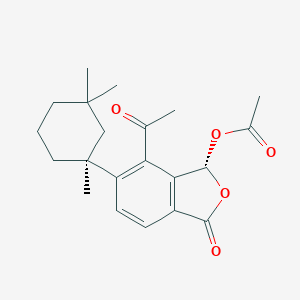

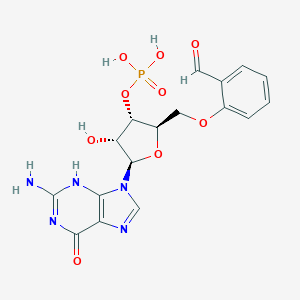

Molecular Structure Analysis

The molecular structure of 2,2-Dioctylpropane-1,3-diol consists of two octyl groups attached to the second carbon atom of a propane-1,3-diol molecule . The exact mass of the molecule is 300.302830514 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 2,2-Dioctylpropane-1,3-diol are not available, a study has shown that diols can be biosynthesized via a general route combining oxidative and reductive formations of OH-groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dioctylpropane-1,3-diol include a molecular weight of 300.5 g/mol, a XLogP3-AA value of 7.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 16 . The topological polar surface area is 40.5 Ų .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

2,2-Dioctylpropane-1,3-diol: is a valuable compound in the synthesis of polyesters . It contributes to the stability of polyesters against heat, light, and water, making it an essential component in the production of durable and resilient polyester products. This stability is crucial for applications where long-term performance and resistance to environmental factors are required .

Paints and Coatings

In the paints and coatings industry, 2,2-Dioctylpropane-1,3-diol is utilized to enhance the properties of paint formulations. It helps in achieving the desired viscosity and flow characteristics, which are important for the application process and the final appearance of the coating. Additionally, it can improve the adhesion of paints to various substrates .

Lubricants

The compound is used in the creation of synthetic lubricating esters. These esters have a reduced potential for oxidation or hydrolysis compared to natural esters, providing superior performance in high-stress and high-temperature environments. This makes them suitable for use in industrial machinery and automotive applications .

Plasticizers

2,2-Dioctylpropane-1,3-diol: acts as a plasticizer in the production of plastics, enhancing their flexibility and durability. It is particularly useful in making plastics that need to retain their properties over a wide range of temperatures and mechanical stresses .

Organic Solar Cell Materials

Research has shown that 2,2-Dioctylpropane-1,3-diol derivatives can be used in the development of organic solar cell materials. These materials benefit from the compound’s ability to facilitate efficient photoinduced intramolecular charge transfer, which is essential for converting sunlight into electrical energy .

Bio-Based Polyesters

The compound is also being explored as a monomer in bio-based polyesters, which are derived from renewable resources. These polyesters are used in a variety of applications, including coatings, molding compounds, and UV-curing applications. The use of 2,2-Dioctylpropane-1,3-diol in these polyesters can increase their bio-based content and potentially improve their biodegradability .

Safety And Hazards

According to a safety data sheet, 2,2-Dioctylpropane-1,3-diol can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and ensuring adequate ventilation are recommended when handling this compound .

Zukünftige Richtungen

While specific future directions for 2,2-Dioctylpropane-1,3-diol are not available, there is ongoing research into the use of diols in various applications. For example, phenylboronic acid (PBA) derivatives, which readily complex with 1,2- and 1,3-cis-diol compounds, have been studied for their potential use in diagnostic and therapeutic applications .

Eigenschaften

IUPAC Name |

2,2-dioctylpropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h20-21H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPNQEAEXIXGNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447421 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dioctylpropane-1,3-diol | |

CAS RN |

106868-09-1 |

Source

|

| Record name | 2,2-Di-n-octyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)